

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Technical Overview

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Compound of Interest

Compound Name: *N*-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Cat. No.: B1320945

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Abstract

This technical guide provides a concise overview of the molecular structure of **N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide**. Due to the limited availability of public domain data, this document focuses on the fundamental structural and chemical identifiers of the compound. At present, detailed experimental data, including crystallographic and comprehensive spectroscopic analyses, as well as specific biological activity and signaling pathway information, are not extensively reported in publicly accessible literature. This guide serves as a foundational resource, compiling the known structural details to support further research and investigation into this molecule.

Molecular Structure and Identification

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a pivalamide group at the 4-position.

Chemical Identifiers

A summary of the key chemical identifiers for **N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide** is presented in Table 1. This information is crucial for the unambiguous identification and

sourcing of the compound.

Identifier	Value
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O ₂
Molecular Weight	228.68 g/mol
CAS Number	1021339-26-3
Canonical SMILES	<chem>CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O</chem>
InChI	InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15)
InChIKey	DDZBDCPTLSFIME-UHFFFAOYSA-N

Table 1: Chemical Identifiers for **N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide**

Structural Diagram

The two-dimensional chemical structure of **N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide** is depicted below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups on the pyridine ring.

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